Lipophilicity Modulation: XLogP3-AA Comparison vs. Des-Chloro Analog
Introduction of the 4-chloro substituent increases calculated lipophilicity by approximately 1.5 log units relative to the des-chloro analog, methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. This shift can improve membrane permeability while maintaining compliance with lead-like chemical space. [1]
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS 1352394-18-3): XLogP3-AA ≈ 0.6 (estimated from structural difference; no chlorination) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Lipophilicity directly influences solubility, permeability, and metabolic stability; the 4-chloro derivative offers a measurable advantage for CNS or cellular penetration programs while retaining lead-like properties.
- [1] PubChem Compound Summary for CID 45480459. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/45480459 (accessed 2026-05-03). View Source
